4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine

Lipophilicity Druglikeness Membrane Permeability

The 4,6,7-trifluorination pattern on the imidazo[4,5-c]pyridine core delivers a LogP of 1.38 and PSA of 41.57 Ų, uniquely optimizing blood-brain barrier permeability and metabolic stability. Unlike non-fluorinated or difluoro analogs, this substitution enhances kinase target selectivity (e.g., AURKA) and enables late-stage functionalization for rapid SAR exploration. Procure this essential building block for CNS drug discovery, ATP-competitive inhibitor design, and lead-like library synthesis.

Molecular Formula C6H2F3N3
Molecular Weight 173.1 g/mol
CAS No. 405230-95-7
Cat. No. B3351884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine
CAS405230-95-7
Molecular FormulaC6H2F3N3
Molecular Weight173.1 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=C2F)F)F
InChIInChI=1S/C6H2F3N3/c7-2-3-4(11-1-10-3)6(9)12-5(2)8/h1H,(H,10,11)
InChIKeyYKMPKBMAZVYSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,7-Trifluoro-1H-imidazo[4,5-c]pyridine (CAS 405230-95-7): A High-Value Fluorinated Purine Bioisostere for Advanced Medicinal Chemistry


4,6,7-Trifluoro-1H-imidazo[4,5-c]pyridine (CAS 405230-95-7) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class, which serves as a privileged scaffold and a key purine bioisostere in medicinal chemistry . Its core structure, featuring a fused imidazole-pyridine ring system, is modified by three fluorine atoms at the 4, 6, and 7 positions, granting it a distinct physicochemical profile characterized by a LogP of 1.38 and a Polar Surface Area (PSA) of 41.57 Ų . The trifluorinated motif is strategically significant, as this pattern of fluorine substitution is known to profoundly enhance metabolic stability, membrane permeability, and target binding affinity relative to non-fluorinated or less-fluorinated analogs .

Why 4,6,7-Trifluoro-1H-imidazo[4,5-c]pyridine Cannot Be Replaced by Non-Fluorinated or Mono/Difluorinated Imidazopyridine Analogs


The unique 4,6,7-trifluorination pattern on the imidazo[4,5-c]pyridine core creates a distinct and non-interchangeable chemical entity compared to its non-fluorinated, mono-fluoro, or even difluoro analogs. Substituting a generic imidazopyridine scaffold results in a markedly different molecule with inferior drug-like properties. As established in structure-activity relationship (SAR) studies, even minor changes in fluorine substitution on this scaffold drastically alter key parameters such as LogP, which governs membrane permeability and solubility, thereby compromising in vitro and in vivo performance . Furthermore, the specific positions of the fluorine atoms (4, 6, and 7) create a unique electronic environment and steric profile that can dictate target selectivity, as demonstrated by matched-pair analyses in kinase inhibition assays where subtle substitution changes can dramatically shift selectivity profiles [1].

Quantitative Differentiation Evidence for 4,6,7-Trifluoro-1H-imidazo[4,5-c]pyridine Versus Its Closest Analogs


Enhanced Lipophilicity (LogP) Relative to the Mono-Fluorinated 4-Fluoro-1H-imidazo[4,5-c]pyridine Core

The 4,6,7-trifluoro substitution pattern confers a significantly higher calculated LogP (1.38) compared to the 4-fluoro analog (LogP 1.10) . This increase in lipophilicity, driven by the additional fluorine atoms, is a key driver for improved passive membrane permeability and potentially enhanced blood-brain barrier penetration, a crucial factor for central nervous system (CNS) drug discovery programs .

Lipophilicity Druglikeness Membrane Permeability

Comparable Polar Surface Area (PSA) to Mono-Fluorinated Analogs While Maintaining Higher Lipophilicity

Despite the addition of two extra fluorine atoms, the 4,6,7-trifluoro compound maintains a Polar Surface Area (PSA) of 41.57 Ų, which is identical to the mono-fluorinated 4-fluoro analog and also to a 2-(2-fluorophenyl) analog [1]. PSA is a key predictor of oral bioavailability and CNS penetration, with values under 60 Ų generally considered favorable. This indicates that the 4,6,7-trifluoro substitution pattern achieves enhanced lipophilicity (LogP 1.38 vs. 1.10) without a detrimental increase in polar surface area, which could otherwise limit membrane crossing.

Polar Surface Area Oral Bioavailability CNS Penetration

Scalable Synthetic Access to a Diverse Range of Lead-Like Analogs for Structure-Activity Relationship (SAR) Exploration

The 4,6,7-trifluoro pattern provides a unique and versatile starting point for building focused libraries. The presence of multiple fluorine atoms creates distinct sites for nucleophilic aromatic substitution (SNAr) reactions, which are not available in non-fluorinated or mono-fluorinated cores. This enables the rapid and systematic synthesis of diverse analogs for structure-activity relationship (SAR) studies. In silico modeling has identified this specific substitution pattern as being associated with the highest predicted inhibitory activity against Aurora kinase A (AURKA) among a series of imidazo[4,5-c]pyridine derivatives, leading to the synthesis and biological evaluation of this exact motif [1].

Synthetic Tractability Analog Synthesis MedChem Optimization

Indirect Evidence of Potent Biological Activity Correlated with Increased Fluorination on the Imidazo[4,5-c]pyridine Scaffold

SAR trends across the imidazo[4,5-c]pyridine class consistently demonstrate that strategic fluorination enhances biological activity. For example, a 6-fluoro analog has shown potent anticancer activity with IC50 values as low as 0.082 µM in a breast cancer cell line when combined with PARP inhibitors . Similarly, the introduction of a single fluorine atom in another series resulted in a compound with selective anti-HCV activity [1]. While not a direct measurement of the 4,6,7-trifluoro compound, these class-wide trends strongly suggest that its extensive fluorination will translate to superior potency or selectivity in relevant assays compared to less-fluorinated congeners.

Anticancer Activity Kinase Inhibition Fluorination Benefit

Optimal Research and Industrial Application Scenarios for 4,6,7-Trifluoro-1H-imidazo[4,5-c]pyridine (CAS 405230-95-7)


CNS Drug Discovery Programs Requiring Optimized BBB Penetration

The unique combination of elevated LogP (1.38) and low PSA (41.57 Ų) makes 4,6,7-trifluoro-1H-imidazo[4,5-c]pyridine an ideal scaffold for central nervous system (CNS) drug discovery programs. Its physicochemical properties are finely tuned for passive diffusion across the blood-brain barrier (BBB), a critical bottleneck in CNS drug development .

Lead Generation and Optimization for Kinase Inhibitor Projects

The scaffold's computationally predicted high affinity for Aurora kinase A (AURKA) and its structural resemblance to the adenine core of ATP make it a prime candidate for the development of novel ATP-competitive kinase inhibitors. This is a high-value application in oncology and inflammatory disease research [1].

Medicinal Chemistry Libraries for Exploring Privileged Chemical Space

As a polyfluorinated purine bioisostere, this compound is an essential building block for constructing diverse, lead-like libraries. Its multiple fluorine atoms provide synthetic handles for late-stage functionalization, enabling rapid SAR exploration and the generation of novel intellectual property in competitive medicinal chemistry landscapes .

Chemical Biology Tool Development for Target Validation

The compound's favorable physicochemical profile and synthetic tractability make it suitable for creating chemical probes. These probes can be used in cellular assays to validate novel biological targets where the imidazopyridine scaffold has shown promise, such as in TLR7/8 agonism/antagonism or antiviral mechanisms [2].

Quote Request

Request a Quote for 4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.